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molecular formula C13H23N3O2 B8476263 tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

Cat. No. B8476263
M. Wt: 253.34 g/mol
InChI Key: WKAZQNRXLFFUFT-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

A 4.0 M solution of HCl in 1,4-dioxane (100 ml) was added to a solution of [1-(2-cyano-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (50.0 mmol) in 1,4-dioxane (50 ml) at 25° C. The reaction mixture was stirred at 50° C. for 5 h, then was concentrated under reduced pressure to afford crude 3-(4-amino-piperidin-1-yl)-propionitrile (hydrochloride salt) as a white solid. 1H NMR (400 MHz, DMSO) δ 11.43 (s, 1H), 8.48 (s, 2H), 3.58-3.50 (m, 2H), 3.46-3.32 (m, 2H), 3.31-3.21 (m, 1H), 3.17 (t, J=7.2 Hz, 2H), 3.13-2.95 (m, 2H), 2.15 (d, J=13.5 Hz, 2H), 2.04-1.86 (m, 2H). This material was used in the next step below without additional purification or characterization.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]#[N:18])[CH2:11][CH2:10]1)(C)(C)C>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]#[N:18])[CH2:11][CH2:10]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCC#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1CCN(CC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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